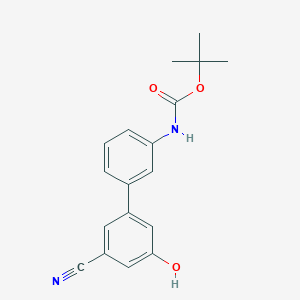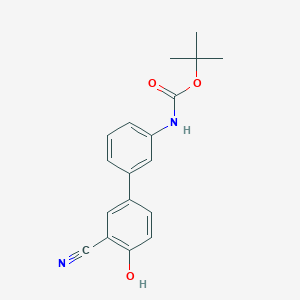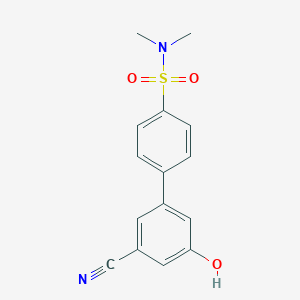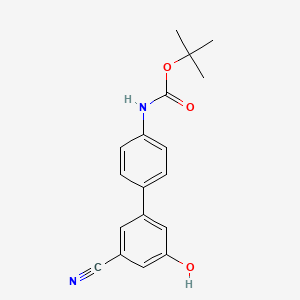
5-(3-BOC-Aminophenyl)-3-cyanophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-BOC-Aminophenyl)-3-cyanophenol, 95% (5-3-BOC-AP-3-CP) is an aromatic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a molecular weight of 343.35 g/mol and a melting point of 170-173 °C. 5-3-BOC-AP-3-CP is widely used as a reagent in organic synthesis, as a dye in various staining techniques, and as an intermediate for the synthesis of other compounds. It is also used in the preparation of a variety of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents.
Wirkmechanismus
The mechanism of action of 5-3-BOC-AP-3-CP is not fully understood. However, it is believed that the compound acts as an electron donor or acceptor in various reactions. It is also believed to interact with nucleic acids, proteins, and other molecules in a variety of ways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-3-BOC-AP-3-CP are not fully understood. However, it is believed that the compound may have a variety of effects on the body, including the modulation of gene expression and the regulation of metabolic pathways. In addition, it is believed that the compound may have an effect on the immune system, as well as on the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-3-BOC-AP-3-CP in laboratory experiments is its high reactivity. This makes it an ideal reagent for a variety of organic synthesis reactions. In addition, the compound is relatively stable and can be stored at room temperature. However, the compound is toxic and should be handled with care.
Zukünftige Richtungen
Given the wide range of applications of 5-3-BOC-AP-3-CP, there are a number of potential future directions for research. These include further investigation into the biochemical and physiological effects of the compound, as well as the development of new synthesis methods. In addition, research into the use of the compound in the synthesis of pharmaceuticals and other compounds could lead to the development of new drugs and other compounds. Finally, further research into the mechanism of action of the compound could lead to a better understanding of its effects on the body.
Synthesemethoden
5-3-BOC-AP-3-CP can be synthesized via a two-step process. The first step involves the reaction of 3-cyanophenol with a base, such as sodium hydroxide, in aqueous ethanol. This reaction yields 5-3-BOC-AP-3-CP as the major product. The second step involves the reaction of 5-3-BOC-AP-3-CP with a base, such as sodium hydroxide, in aqueous ethanol. This reaction yields 5-3-BOC-AP-3-CP as the major product.
Wissenschaftliche Forschungsanwendungen
5-3-BOC-AP-3-CP is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a dye in various staining techniques, and as an intermediate for the synthesis of other compounds. It is also used in the preparation of a variety of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents. In addition, 5-3-BOC-AP-3-CP has been used in the analysis of DNA and RNA, and in the synthesis of polymers and polysaccharides.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(3-cyano-5-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-6-4-5-13(9-15)14-7-12(11-19)8-16(21)10-14/h4-10,21H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLUHXZJMVKFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[3-(3-cyano-5-hydroxyphenyl)phenyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377319.png)
![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)



![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)

![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377380.png)